molecular formula C8H12N2O2 B104307 4,5-Dimethoxybenzene-1,2-diamine CAS No. 27841-33-4

4,5-Dimethoxybenzene-1,2-diamine

Cat. No.: B104307
CAS No.: 27841-33-4
M. Wt: 168.19 g/mol
InChI Key: SKIUVOVOIJBJPN-UHFFFAOYSA-N
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Description

4,5-Dimethoxybenzene-1,2-diamine is an aromatic diamine compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is characterized by the presence of two methoxy groups (-OCH3) and two amino groups (-NH2) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxybenzene-1,2-diamine can be synthesized through several methods. One common synthetic route involves the reduction of 4,5-dimethoxy-1,2-dinitrobenzene using reducing agents such as iron powder and hydrochloric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxybenzene-1,2-diamine is unique due to its dual functionality as both an aromatic diamine and a methoxy-substituted benzene derivative. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Biological Activity

4,5-Dimethoxybenzene-1,2-diamine, also known as 1,2-Diamino-4,5-dimethoxybenzene (CAS Number: 27841-33-4), is a compound with significant biological activity. This article reviews its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

  • Molecular Formula : C8_8H12_{12}N2_2O2_2
  • Molecular Weight : 168.19 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 329.0 ± 37.0 °C
  • Flash Point : 174.8 ± 20.2 °C

This compound exhibits various biological activities that can be categorized into several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Antimicrobial Properties : It demonstrates activity against a range of pathogens including bacteria and fungi, suggesting potential use as an antimicrobial agent .
  • Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis pathways, particularly in cancer cells .
  • Glycolytic Intermediates : It serves as a standard for the determination of methyldiacetaldehyde, an intermediate in glycolysis linked to diabetic conditions .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Findings/References
AntioxidantScavenges free radicals; reduces oxidative stress
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalShows inhibitory effects on fungal growth
Apoptosis InductionInduces apoptosis in various cancer cell lines
Glycolytic RoleStandard for measuring glycolytic intermediates

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes .
  • Cancer Research :
    In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Diabetes Metabolism :
    Research highlighted its role in glucose metabolism regulation by acting on glycolytic pathways. Elevated levels of methylglyoxal during diabetic ketoacidosis were linked to its activity as a biomarker for acidosis recovery phases .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4,5-Dimethoxybenzene-1,2-diamine, and what analytical techniques validate its purity?

  • Synthesis : A common route involves nitration of o-dimethoxybenzene followed by reduction of nitro groups to amines. For example, 1,2-dimethoxy-4,5-dinitrobenzene is reduced using palladium on carbon (Pd/C) and ammonium acetate at room temperature to yield the diamine .
  • Purity Validation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H and 13C^{13}C) and high-resolution mass spectrometry (HRMS) are critical. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with SHELX software is recommended .

Q. How should this compound be stored, and what solvents are suitable for in vitro experiments?

  • Storage : Store as a powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Avoid light exposure during transport and storage .
  • Solubility : In vitro, dimethyl sulfoxide (DMSO) is preferred. If insoluble, ethanol, dimethylformamide (DMF), or water with minimal sample loss can be tested. Pre-dissolve in DMSO for stock solutions (e.g., 50–100 mg/mL) .

Q. What spectroscopic techniques are essential for characterizing derivatives of this compound?

  • Key Techniques :

  • NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm in 1H^1H NMR) .
  • FTIR : Identifies functional groups (e.g., N–H stretches at ~3300 cm1^{-1}) .
  • UV-Vis/Photoluminescence : Monitors fluorescence properties (emission in 370–450 nm range for imidazole derivatives) .

Advanced Research Questions

Q. How can fluorescence properties of this compound derivatives be modulated for optoelectronic applications?

  • Methodology : Introduce electron-donating/withdrawing substituents to alter π-conjugation. For example, bromination of oxazolo-phenoxazine derivatives shifts emission wavelengths. Fluorescence intensity correlates with substituent polarity and steric effects .
  • Validation : Time-resolved photoluminescence (TRPL) and quantum yield measurements quantify emission efficiency .

Q. What challenges arise in crystallographic refinement of this compound complexes, and how are they resolved?

  • Challenges : Disorder in methoxy groups or solvent molecules complicates electron density maps.
  • Solutions : Use high-resolution data (≤1.0 Å) and SHELXL refinement tools. Apply restraints for anisotropic displacement parameters and utilize SQUEEZE (in PLATON) to model disordered solvents .

Q. What role does this compound play in catalytic synthesis of heterocycles, and how is regioselectivity achieved?

  • Application : Serves as a precursor for benzimidazoles and phenoxazines. Copper-catalyzed oxidative coupling with aminophenols forms oxazolo-phenoxazines via imine intermediates .
  • Regioselectivity : Controlled by catalyst choice (e.g., CuCl with PhI(OAc)2_2) and reaction temperature. Mechanistic studies (e.g., ESI-MS) identify intermediates to optimize conditions .

Q. How do in vivo solubility limitations of this compound impact formulation strategies for biological studies?

  • Strategies : Use biocompatible solubilizers (e.g., 10% DMSO + 45% saline + 5% Tween 80). For oral administration, suspend in 0.5% carboxymethyl cellulose (CMC). Validate stability via HPLC post-formulation .
  • Considerations : Monitor acute toxicity in animal models when using DMSO-based formulations (>10% DMSO may induce cytotoxicity) .

Properties

IUPAC Name

4,5-dimethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIUVOVOIJBJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182156
Record name 1,2-Diamino-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27841-33-4
Record name 1,2-Diamino-4,5-dimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diamino-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxybenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1,2-dimethoxy-4,5-dinitrobenzene (500 mg, 2.19 mmol) in MeOH (10 mL) was degassed and put under N2 atmosphere. A catalytic amount of Pd on charcoal (10%) was quenched with MeOH (1 mL) and transferred in one shot as a suspension in MeOH into the solution. Acetic acid (1.5 mL) was added and the black mixture was put under H2 atmosphere (1 atm), stirred at rt for 16 h. The mixture was filtered through a celite pad and rinsed with MeOH. The filtrate was concentrated in vacuo at 80° C. to afford the title compound 182 (residual acetic acid could not be removed from the product). 1H NMR: (DMSO-d6) δ(ppm): 6.23 (s, 2H), 3.56 (s, 6H). m/z: 169.3. (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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